Roniciclib (BAY 1000394) is an orally bioavailable, type I pan-cyclin-dependent kinase (CDK) inhibitor characterized by a distinct 5-(trifluoromethyl)pyrimidine core [1]. Unlike classical CDK inhibitors that require intravenous administration, Roniciclib exhibits low-nanomolar potency across cell-cycle (CDK1, CDK2, CDK4) and transcriptional (CDK7, CDK9) kinases while maintaining a pharmacokinetic profile optimized for oral dosing [2]. For procurement and material selection, this compound offers a critical advantage through its unique kinetic selectivity—specifically, a highly prolonged target residence time that drives sustained in vivo efficacy without necessitating continuous high systemic exposure[1].
Substituting Roniciclib with other pan-CDK inhibitors (such as Dinaciclib) or closely related 5-bromo analogs fundamentally compromises in vivo experimental outcomes [1]. While generic pan-CDK inhibitors may show similar in vitro IC50 values, they typically exhibit rapid target dissociation with residence times under 5 minutes [1]. In contrast, the specific 5-(trifluoromethyl) substitution in Roniciclib induces a unique DFG-loop conformational adaptation and a specialized water network within the kinase active site, leading to exceptionally slow dissociation kinetics [1]. This kinetic trapping is essential for its superior tumor growth inhibition in xenograft models, meaning that buyers cannot rely on simpler halogenated analogs to replicate its sustained pharmacodynamic effects or its compatibility with intermittent oral dosing schedules [2].
Roniciclib demonstrates a profound kinetic selectivity driven by its slow dissociation rate, achieving a residence time of 125 minutes on CDK2, whereas the majority of clinical-stage CDK inhibitors (including Dinaciclib) exhibit transient residence times of less than 5 minutes [1]. This prolonged target occupancy is directly mediated by the 5-(trifluoromethyl) group, which forces a DFG-loop adaptation not seen with hydrogen or bromine substitutions [1].
| Evidence Dimension | Target Residence Time on CDK2 |
| Target Compound Data | Roniciclib: 125 minutes |
| Comparator Or Baseline | Dinaciclib and other clinical pan-CDK inhibitors: < 5 minutes |
| Quantified Difference | >25-fold increase in target residence time |
| Conditions | In vitro binding kinetics assay (surface plasmon resonance) |
Buyers requiring sustained inhibition of CDK signaling in cellular or in vivo models must select Roniciclib over transient inhibitors to avoid rapid recovery of kinase activity.
Despite exhibiting similar in vitro kinase inhibition and cell proliferation IC50 values, Roniciclib demonstrates vastly superior in vivo tumor growth inhibition compared to its direct 5-bromo analogs [1]. In HeLa-MaTu xenograft models, Roniciclib achieved robust tumor regression, a pharmacodynamic outcome that the bromo-analogs failed to replicate due to their lack of prolonged target residence time [2].
| Evidence Dimension | In vivo tumor growth inhibition |
| Target Compound Data | Roniciclib (5-CF3): Robust tumor regression (T/C = 0.02 at 1.5 mg/kg) |
| Comparator Or Baseline | 5-bromo analogs (Compounds 1, 3, 5): Inferior efficacy / failure to achieve equivalent regression |
| Quantified Difference | Significant enhancement in in vivo efficacy decoupled from in vitro IC50 |
| Conditions | HeLa-MaTu human cervical tumor xenograft models in athymic mice |
Procuring the exact CF3-substituted compound is mandatory for in vivo efficacy, as cheaper or structurally simpler halogenated analogs will fail in animal models despite identical in vitro potency.
Unlike first-generation pan-CDK inhibitors that suffer from high clearance and require intravenous infusion, Roniciclib features highly favorable pharmacokinetic parameters that support oral administration[1]. It exhibits low blood clearance rates across multiple species, including 0.51 L/h/kg in mice and 0.50 L/h/kg in dogs, facilitating rapid absorption and moderate oral bioavailability[1].
| Evidence Dimension | In vivo blood clearance rate |
| Target Compound Data | Roniciclib: 0.51 L/h/kg (mouse) |
| Comparator Or Baseline | Traditional IV pan-CDK inhibitors (e.g., Flavopiridol): High clearance requiring continuous infusion |
| Quantified Difference | Low clearance enabling once-daily or intermittent oral dosing |
| Conditions | In vivo pharmacokinetic profiling in mice and dogs |
This low clearance profile allows researchers to design oral dosing regimens, significantly simplifying animal handling and formulation workflows compared to IV-only compounds.
Roniciclib is practically insoluble in water but exhibits exceptionally high solubility in anhydrous DMSO, reaching up to 249 mg/mL . This high organic solubility allows for the reliable preparation of stable, clear in vivo microemulsions (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) at concentrations of ≥5 mg/mL without the risk of precipitation, which is a common failure point for highly lipophilic kinase inhibitors .
| Evidence Dimension | Stock solution solubility and formulation stability |
| Target Compound Data | Roniciclib: Up to 249 mg/mL in DMSO; stable at ≥5 mg/mL in PEG/Tween vehicle |
| Comparator Or Baseline | Aqueous baseline: Insoluble |
| Quantified Difference | Complete dissolution in standard preclinical excipient mixtures |
| Conditions | In vitro vehicle formulation preparation |
Ensures highly reproducible, precipitation-free dosing in animal models, reducing experimental variability linked to poor compound processability.
Roniciclib is the optimal choice for xenograft and PDX studies where oral administration is required to accurately mimic patient dosing schedules, leveraging its low clearance and established oral bioavailability [1].
Due to its unique 125-minute residence time on CDK9, this compound is ideal for research focusing on the prolonged suppression of short-lived anti-apoptotic proteins (such as MCL-1), where rapid-off inhibitors like Dinaciclib fail to maintain target suppression[2].
Its high solubility in standard excipients (DMSO/PEG300/Tween 80) makes Roniciclib a highly reliable backbone for testing synergistic combinations (e.g., with cisplatin or etoposide) in vivo without compounding formulation complexities or risking precipitation [1].